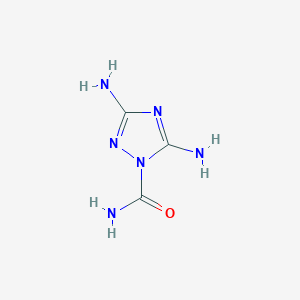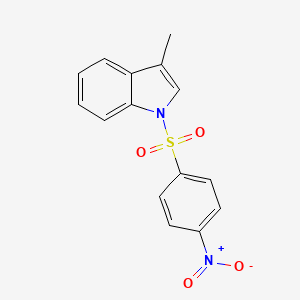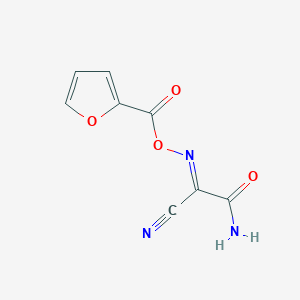
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is an organic compound characterized by the presence of a furan ring, an amino group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The common preparation method for 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves the reaction of furyl carboxylic acid with a dehydrating agent such as pyridinium tosylate. The reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the presence of the cyanide group.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the cyanide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyanide group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furylglyoxylonitrile: Shares the furan ring and cyanide group but differs in other structural aspects.
2-Amino-N-(2,3-dihydroxypropyl)-N-methylacetamide: Contains an amino group and similar functional groups but lacks the furan ring.
Uniqueness
2-Amino-N-((furan-2-carbonyl)oxy)-2-oxoacetimidoyl cyanide is unique due to its combination of a furan ring, amino group, and cyanide group, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] furan-2-carboxylate |
InChI |
InChI=1S/C8H5N3O4/c9-4-5(7(10)12)11-15-8(13)6-2-1-3-14-6/h1-3H,(H2,10,12)/b11-5+ |
InChI Key |
LKYXJAPYUAAXPU-VZUCSPMQSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



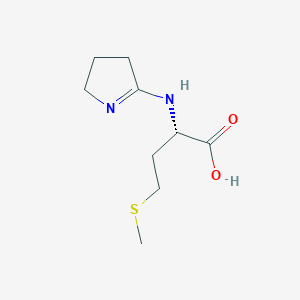
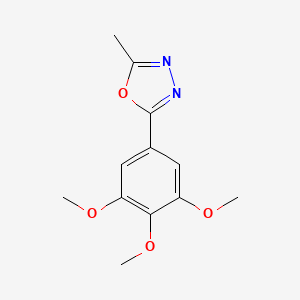
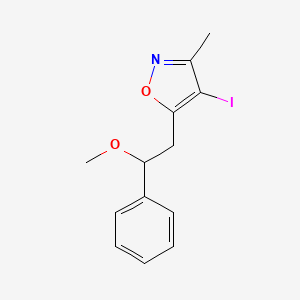
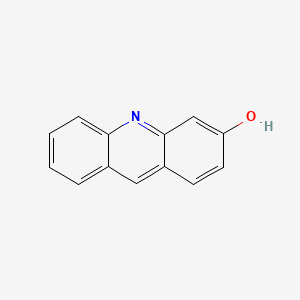
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
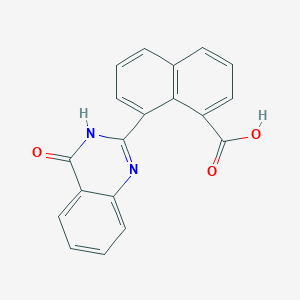
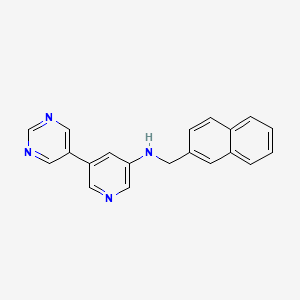
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
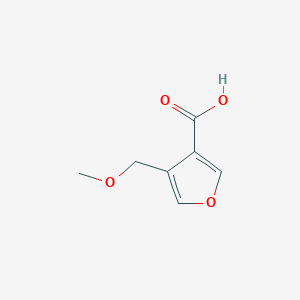

![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
